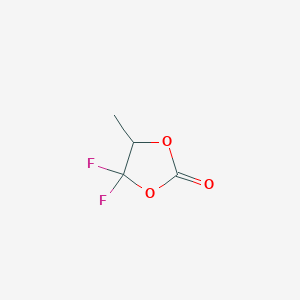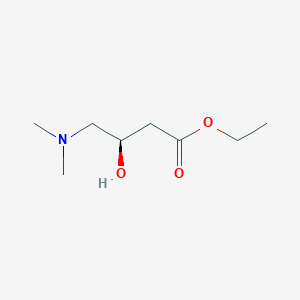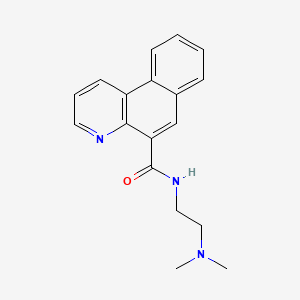
N-(2-(Dimethylamino)ethyl)benzo(f)quinoline-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-(2-(Dimethylamino)ethyl)benzo(f)quinoline-5-carboxamide typically involves the Pfitzinger reaction, followed by thermal decarboxylation and coupling with N,N-dimethylethylenediamine via a mixed anhydride method using isobutyl chloroformate . This method allows for the efficient production of the compound with high yields. Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure consistency and cost-effectiveness.
Chemical Reactions Analysis
N-(2-(Dimethylamino)ethyl)benzo(f)quinoline-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
N-(2-(Dimethylamino)ethyl)benzo(f)quinoline-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(2-(Dimethylamino)ethyl)benzo(f)quinoline-5-carboxamide involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA by inhibiting topoisomerase I and II, enzymes responsible for relieving torsional strain during DNA replication and transcription . By inhibiting these enzymes, the compound can induce DNA damage and apoptosis in cancer cells.
Comparison with Similar Compounds
N-(2-(Dimethylamino)ethyl)benzo(f)quinoline-5-carboxamide is similar to other DNA-intercalating agents such as:
N-(2-(Dimethylamino)ethyl)acridine-4-carboxamide (DACA): Both compounds inhibit topoisomerase I and II, but DACA has been more extensively studied and is currently in clinical trials.
Triazoloacridone (C-1305): This compound also acts as a DNA intercalator and has shown potent anticancer activity.
Amsacrine (m-AMSA): Another DNA intercalator that inhibits topoisomerase II and is used in the treatment of certain cancers.
This compound stands out due to its unique quinoline structure, which may offer different pharmacokinetic and pharmacodynamic properties compared to other intercalators.
Properties
CAS No. |
131862-17-4 |
|---|---|
Molecular Formula |
C18H19N3O |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]benzo[f]quinoline-5-carboxamide |
InChI |
InChI=1S/C18H19N3O/c1-21(2)11-10-20-18(22)16-12-13-6-3-4-7-14(13)15-8-5-9-19-17(15)16/h3-9,12H,10-11H2,1-2H3,(H,20,22) |
InChI Key |
LLTWZRJDWCIVIT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC2=CC=CC=C2C3=C1N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


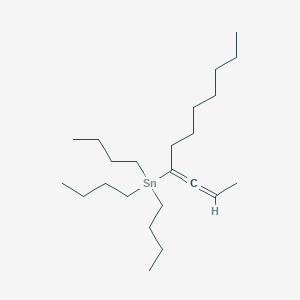
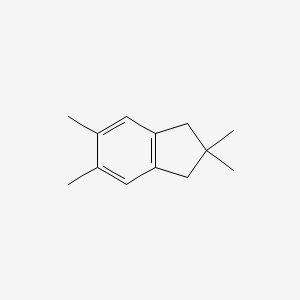
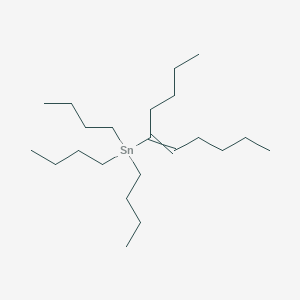
![2-[(2-Oxocyclohexyl)methyl]cycloheptan-1-one](/img/structure/B14275476.png)
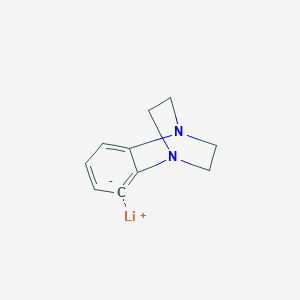
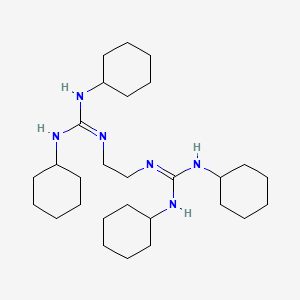
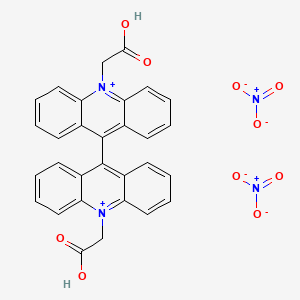
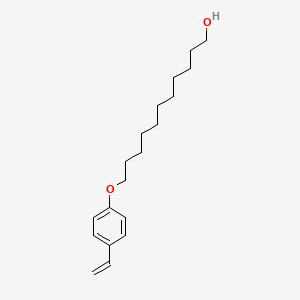
![N-[(3,6-Dichloro-2-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B14275502.png)
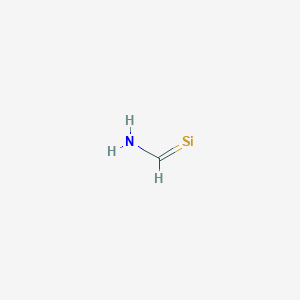
![{[1-Methoxy-2-(methoxymethyl)pentan-2-yl]oxy}(trimethyl)silane](/img/structure/B14275523.png)
![{[2-(Benzyloxy)-1-phenoxyethenyl]oxy}(trimethyl)silane](/img/structure/B14275550.png)
